molecular formula C10H15N3O3 B014876 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol CAS No. 85352-99-4

4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol

Cat. No. B014876
CAS RN: 85352-99-4
M. Wt: 225.24 g/mol
InChI Key: DKBKTKUNVONEGX-UHFFFAOYSA-N
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Description

4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol (NNK) is a potent carcinogenic compound found in tobacco smoke. It is a member of the nitrosamine family, which are known to be highly carcinogenic. NNK is formed during the curing and processing of tobacco leaves and is a major contributor to the development of lung cancer in smokers.

Scientific Research Applications

  • Detection and Analysis Methods :

    • Jacob et al. (2008) developed a sensitive liquid chromatography-tandem mass spectrometry method for determining NNAL in human urine at subpicogram per milliliter levels, highlighting its utility in studying tobacco-specific carcinogen exposure (Jacob et al., 2008).
    • Shah et al. (2009) modified this method for better response, throughput, and validation, demonstrating improved detection of NNAL in human urine (Shah et al., 2009).
  • Metabolic Studies and Toxicity Analysis :

    • Merino et al. (2021) showed that exposure to NNK, a precursor of NNAL, during early zebrafish embryo development leads to metabolic alterations, indicating its potential as a model for studying NNK toxicity (Merino et al., 2021).
    • Smith et al. (1990, 1996, 1992) conducted several studies on the metabolism of NNK and NNAL in lung microsomes, exploring how certain compounds, like isothiocyanates, inhibit this metabolism, thereby potentially reducing lung carcinogenesis (Smith et al., 1990), (Smith et al., 1996), (Smith et al., 1992).
  • Carcinogenic Potential and Activation :

    • Upadhyaya et al. (2000) investigated the formation and metabolism of NNAL enantiomers, revealing that (S)-NNAL is more rapidly metabolized than (R)-NNAL in various oxidative pathways, which has implications for understanding its carcinogenic potential (Upadhyaya et al., 2000).
    • Zejun et al. (2017) found that oxidative conditions in tobacco smoke significantly increase the formation of NNK, with nicotine and nitrogen oxides as principal precursors (Zejun et al., 2017).

properties

IUPAC Name

N-[4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBKTKUNVONEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol

CAS RN

85352-99-4
Record name 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85352-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085352994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL-N-OXIDE)-1-BUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE22YS2NLF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nnal-N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol
Reactant of Route 2
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol
Reactant of Route 3
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4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol
Reactant of Route 4
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol
Reactant of Route 5
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol
Reactant of Route 6
4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol

Citations

For This Compound
43
Citations
P Upadhyaya, PMJ Kenney, JB Hochalter… - …, 1999 - academic.oup.com
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a major metabolite of the tobacco-specific pulmonary carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), has a …
Number of citations: 108 0-academic-oup-com.brum.beds.ac.uk
P Upadhyaya, SG Carmella, FP Guengerich… - …, 2000 - academic.oup.com
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) is a major metabolite of the tobacco-specific lung carcino- gen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNAL has a …
Number of citations: 57 0-academic-oup-com.brum.beds.ac.uk
H Wang, X Li, G Zhao, L Xu, S Wang… - Toxicology …, 2019 - Taylor & Francis
The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is classified as a Group 1 human carcinogen. It is metabolically activated by P450 enzymes to …
EJF Prodhomme, C Ensch, FB Bouche… - Bioconjugate …, 2007 - ACS Publications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is one of the most abundant and potent procarcinogens in tobacco smoke. In order to induce a strong and substained antibody …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
CL Zimmerman, Z Wu, P Upadhyaya… - …, 2004 - academic.oup.com
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is reduced to its main metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in a reaction that is both stereoselective …
Number of citations: 31 0-academic-oup-com.brum.beds.ac.uk
E Schrader, KI Hirsch-Ernst, E Richter… - … Schmiedeberg's archives of …, 1998 - Springer
The tobacco specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a strong lung carcinogen in all species tested. To elicit its tumorigenic effects NNK requires …
Z Wu, P Upadhyaya, SG Carmella, SS Hecht… - …, 2002 - academic.oup.com
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) is a chiral compound, and the primary metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a major carcinogen in …
Number of citations: 38 0-academic-oup-com.brum.beds.ac.uk
H Wang, L Guo, F Liu, W Fan, G Chai, Q Shi… - Analytical and …, 2023 - Springer
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is known to be a tobacco-specific N-nitrosamine and has peripheral carcinogenic properties. It can also induce oxidative stress, …
C Merino, M Casado, B Piña, M Vinaixa… - Journal of Hazardous …, 2022 - Elsevier
The tobacco-specific nitrosamine 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a carcinogenic and ubiquitous environmental pollutant for which toxic activity has been …
LA Maertens - 2010 - search.proquest.com
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent carcinogen found specifically in tobacco products. It has been shown to be a lung-specific carcinogen in rodents, and …

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